molecular formula C7H14N2O B3354962 3,3-Dimethylpyrrolidine-2-carboxamide CAS No. 61406-81-3

3,3-Dimethylpyrrolidine-2-carboxamide

Cat. No.: B3354962
CAS No.: 61406-81-3
M. Wt: 142.2 g/mol
InChI Key: MORPQHFMBMITSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpyrrolidine-2-carboxamide typically involves the reaction of 3,3-dimethylpyrrolidine with a suitable carboxylating agent under controlled conditions. One common method is the reaction of 3,3-dimethylpyrrolidine with phosgene or a similar reagent to form the corresponding carboxamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely involve optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethylpyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpyrrolidine: The parent compound without the carboxamide group.

    N,N-Dimethylpyrrolidine-2-carboxamide: A similar compound with two methyl groups on the nitrogen atom.

    Pyrrolidine-2-carboxamide: The non-methylated version of the compound.

Uniqueness

3,3-Dimethylpyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the carboxamide group and the two methyl groups on the pyrrolidine ring influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Properties

IUPAC Name

3,3-dimethylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(2)3-4-9-5(7)6(8)10/h5,9H,3-4H2,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORPQHFMBMITSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603788
Record name 3,3-Dimethylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61406-81-3
Record name 3,3-Dimethylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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